molecular formula C11H9NO3 B12432294 3-Formyl-1-methyl-1H-indole-6-carboxylic acid

3-Formyl-1-methyl-1H-indole-6-carboxylic acid

Cat. No.: B12432294
M. Wt: 203.19 g/mol
InChI Key: ITHUDQKNWMPXPG-UHFFFAOYSA-N
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Description

3-Formyl-1-methyl-1H-indole-6-carboxylic acid is a substituted indole derivative characterized by a formyl group at position 3, a methyl group at position 1, and a carboxylic acid moiety at position 5. Its molecular formula is C₁₁H₉NO₃ (inferred from and modifications), with a molecular weight of 203.20 g/mol. The structural features make it a versatile intermediate in pharmaceutical and organic synthesis, particularly for constructing heterocyclic frameworks. Key identifiers include the SMILES string C1=CC2=C(C=C1C(=O)O)N(C)C=C2C=O and CAS-related synonyms such as "3-FORMYLINDOLE-6-CARBOXYLIC ACID" ().

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-formyl-1-methylindole-6-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-12-5-8(6-13)9-3-2-7(11(14)15)4-10(9)12/h2-6H,1H3,(H,14,15)

InChI Key

ITHUDQKNWMPXPG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)C(=O)O)C=O

Origin of Product

United States

Preparation Methods

Stepwise Procedure

  • Hydrazone Formation : Reacting 4-methylcyclohexanone with phenylhydrazine in ethanol under reflux yields the corresponding hydrazone.
  • Cyclization : Treating the hydrazone with polyphosphoric acid (PPA) at 120–140°C induces cyclization, forming 1-methylindole-6-carboxylic acid methyl ester.
  • Formylation : The 3-position is formylated using the Vilsmeier-Haack reagent (POCl₃/DMF) at 0–5°C, followed by hydrolysis to yield the aldehyde.
  • Ester Hydrolysis : The methyl ester at the 6-position is saponified with aqueous KOH (2 M, 60°C, 4 h) to produce the carboxylic acid.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Hydrazone formation Phenylhydrazine, EtOH, reflux 85
Cyclization PPA, 130°C, 3 h 72
Formylation POCl₃/DMF, 0–5°C, 2 h 68
Ester hydrolysis KOH (2 M), 60°C, 4 h 89

Vilsmeier-Haack Formylation of Prefunctionalized Indoles

This method prioritizes late-stage formylation of a preassembled 1-methylindole-6-carboxylic acid derivative. The Vilsmeier-Haack reaction is employed to introduce the formyl group regioselectively at the 3-position, leveraging the electron-rich nature of the indole ring.

Synthetic Workflow

  • Methylation at N1 : Treating indole-6-carboxylic acid methyl ester with methyl iodide and K₂CO₃ in DMF at 25°C for 12 h installs the 1-methyl group.
  • Vilsmeier-Haack Reaction : The methylated indole is reacted with POCl₃ and DMF in dichloroethane at 0°C, followed by quenching with ice-water to isolate the formylated product.
  • Ester Saponification : Hydrolysis of the methyl ester using LiOH in THF/H₂O (1:1) at 25°C affords the final carboxylic acid.

Optimization Insights :

  • Lower temperatures (0–5°C) during formylation minimize side reactions such as over-oxidation.
  • Anhydrous DMF is critical to prevent premature hydrolysis of the Vilsmeier reagent.

Yield Comparison :

Intermediate Yield (%) Purity (%) Reference
1-Methylindole-6-methyl ester 87 98
3-Formyl-1-methylindole-6-methyl ester 62 95
Final carboxylic acid 89 99

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Fischer Indole Synthesis : Ideal for large-scale production due to straightforward intermediates, but requires harsh acids (PPA).
  • Vilsmeier-Haack Route : Offers regioselective formylation but involves moisture-sensitive reagents, complicating industrial scalability.
  • Leimgruber-Batcho Method : Efficient for introducing carboxylates early but demands precise control over reductive conditions.

Cost and Accessibility

  • POCl₃ and DMF (Vilsmeier-Haack) are cost-effective but require specialized handling.
  • Methyl iodide (used in N-methylation) is inexpensive but poses toxicity concerns.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1-methyl-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

While comprehensive data tables and case studies for "3-Formyl-1-methyl-1H-indole-6-carboxylic acid" are not available in the search results, the information below summarizes its properties, synthesis, and related research.

3-Formyl-1-methyl-1H-indole-6-carboxylic acid is an organic compound with the molecular formula C11H9NO3C_{11}H_9NO_3 . It has a molecular weight of 203.19 g/mol .

Properties:

  • IUPAC Name : 3-formyl-1-methylindole-6-carboxylic acid
  • InChI : InChI=1S/C11H9NO3/c1-12-5-8(6-13)9-3-2-7(11(14)15)4-10(9)12/h2-6H,1H3,(H,14,15)
  • InChIKey : ITHUDQKNWMPXPG-UHFFFAOYSA-N
  • SMILES : CN1C=C(C2=C1C=C(C=C2)C(=O)O)C=O
  • CAS : 2060025-42-3

Safety and Hazards :

  • GHS Classification :
    • H302: Harmful if swallowed
    • H315: Causes skin irritation
    • H319: Causes serious eye irritation
    • H335: May cause respiratory irritation

Synthesis and Related Research:

  • A novel tetracyclic indole ring system was synthesized using 1H-indol-4-carboxylic acid methyl ester as a starting material . The intermediate, 3-formyl-1 H-indol-4-carboxylic acid methyl ester, was obtained through a modified Vilsmeier–Haack reaction .
  • Indole-2-carboxylic acid derivatives have been explored as HIV-1 integrase strand transfer inhibitors . Structural optimizations on compound 3 led to the development of derivative 20a , which significantly increased the integrase inhibitory effect .
  • A rhodaelectro-catalyzed double dehydrogenative Heck reaction of indole-2-carboxylic acids with alkenes has been developed for the synthesis of pyrano[3,4-b]indol-1(9H)-ones .

Mechanism of Action

The mechanism of action of 3-Formyl-1-methyl-1H-indole-6-carboxylic acid involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole ring can interact with various receptors and enzymes, modulating their function .

Comparison with Similar Compounds

Structural and Functional Group Variations

3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic Acid (CAS 893732-02-0)
  • Substituents : Formyl (C3), methoxy (C6), methyl (N1), carboxylic acid (C2).
  • Applications : Likely used in medicinal chemistry for its electron-withdrawing methoxy group, which alters reactivity in electrophilic substitutions.
Methyl 3-formyl-1H-indole-6-carboxylate (CAS 133831-28-4)
  • Key Differences : Esterification of the carboxylic acid reduces polarity and acidity, enhancing cell membrane permeability in drug design. The absence of N-methylation may increase metabolic susceptibility .
6-Amino-1-methyl-1H-indole-3-carboxylic Acid (CAS 1058740-80-9)
  • Substituents: Amino (C6), methyl (N1), carboxylic acid (C3).
  • Key Differences: Amino group at C6 introduces nucleophilic reactivity, contrasting with the electrophilic formyl group in the target compound. Positional isomerism (carboxylic acid at C3 vs. C6) affects intermolecular interactions .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (Water) Key Functional Groups
3-Formyl-1-methyl-1H-indole-6-carboxylic acid 203.20 1.8 Low Formyl, Carboxylic Acid, Methyl
3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic Acid 249.24 2.3 Very Low Formyl, Methoxy, Methyl
Methyl 3-formyl-1H-indole-6-carboxylate 203.18 2.1 Insoluble Formyl, Ester
6-Amino-1-methyl-1H-indole-3-carboxylic Acid 190.20 1.2 Moderate Amino, Carboxylic Acid, Methyl
  • LogP Trends : The target compound’s moderate lipophilicity (LogP ~1.8) balances membrane permeability and aqueous solubility, advantageous for drug intermediates. Methoxy and ester derivatives exhibit higher LogP, favoring lipid-rich environments .

Spectroscopic Data

  • 13C-NMR (Reference from ) :
    • Formyl Carbon : ~101–110 ppm (C=O).
    • Carboxylic Acid Carbon : ~170–175 ppm (C=O).
    • Methyl Group (N1) : ~30–40 ppm (CH₃).
  • HRMS (CI): Accurate mass for the target compound would align with m/z 203.0582 (C₁₁H₉NO₃), differing from analogs like 6-amino derivatives (m/z 190.20) .

Biological Activity

3-Formyl-1-methyl-1H-indole-6-carboxylic acid is a compound belonging to the indole family, recognized for its diverse biological activities. Indole derivatives are known for their potential therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. This article delves into the biological activity of 3-formyl-1-methyl-1H-indole-6-carboxylic acid, exploring its mechanisms of action, structure-activity relationships, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of 3-formyl-1-methyl-1H-indole-6-carboxylic acid is C11H9NO3, with a molecular weight of 203.19 g/mol. Its structure features a formyl group at the third position and a carboxylic acid at the sixth position of the indole ring. This unique arrangement enhances its reactivity and biological activity compared to other indole derivatives.

Mechanisms of Biological Activity

Research indicates that 3-formyl-1-methyl-1H-indole-6-carboxylic acid interacts with various biological targets, influencing multiple biochemical pathways. Its dual functionality as both an aldehyde and a carboxylic acid allows it to participate in diverse reactions that may modulate cellular responses.

Antimicrobial Activity

Indole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to 3-formyl-1-methyl-1H-indole-6-carboxylic acid can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with nucleic acid synthesis.

Antiviral Activity

Indole derivatives have been explored for their antiviral potential, particularly against HIV. For instance, related compounds have shown efficacy in inhibiting HIV integrase activity by chelating essential metal ions within the active site of the enzyme. This suggests that 3-formyl-1-methyl-1H-indole-6-carboxylic acid may also possess similar antiviral properties.

Anticancer Activity

The anticancer potential of indole derivatives is well-documented. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

The biological activity of 3-formyl-1-methyl-1H-indole-6-carboxylic acid can be influenced by structural modifications. For example:

Compound NameCAS NumberKey Features
3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid893732-02-0Contains a methoxy group; different position of formyl
3-Formyl-1-methyl-1H-indole-6-carboxylic acid2060025-42-3Similar structure but with a different carboxylic position
Indole-7-carboxylic acid1670-83-3Lacks the formyl group; simpler structure

These modifications can enhance or diminish the compound's biological effects, highlighting the importance of SAR studies in drug development.

Case Studies and Research Findings

Several studies have focused on the biological activity of indole derivatives:

  • Antiviral Efficacy : A study indicated that indole derivatives could effectively inhibit HIV integrase with IC50 values ranging from 0.13 μM to 6.85 μM. The binding conformation analysis showed that these compounds chelated metal ions within the active site of integrase, suggesting a promising scaffold for developing integrase inhibitors .
  • Antimicrobial Properties : Research has shown that indole derivatives can significantly reduce bacterial viability in vitro, potentially through mechanisms that disrupt cell wall synthesis or interfere with DNA replication .
  • Anticancer Mechanisms : A study revealed that certain indole derivatives could induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential .

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